N,N,N-trioctyloctan-1-aminium hydrate
CAS No.:
Cat. No.: VC16180756
Molecular Formula: C32H70NO+
Molecular Weight: 484.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H70NO+ |
---|---|
Molecular Weight | 484.9 g/mol |
IUPAC Name | tetraoctylazanium;hydrate |
Standard InChI | InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1; |
Standard InChI Key | DCFYRBLFVWYBIJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O |
Introduction
Chemical Structure and Nomenclature
N,N,N-Trioctyloctan-1-aminium hydrate belongs to the class of quaternary ammonium salts (QAS) with the general formula , where represents a counterion (commonly chloride or bromide) and denotes the number of water molecules in the hydrate. The IUPAC name specifies a nitrogen center bonded to three octyl groups () and one additional octan-1-ammonium group, forming a tetraoctylammonium ion. The "hydrate" designation indicates crystalline water molecules integrated into its lattice structure, which influence its solubility and stability .
The compound’s structure enables strong hydrophobic interactions due to its long alkyl chains, while the positively charged nitrogen facilitates electrostatic interactions with anions. This duality underpins its utility in biphasic systems, where it acts as a phase-transfer catalyst (PTC) by shuttling ions between aqueous and organic phases.
Synthesis and Manufacturing Processes
N,N,N-Trioctyloctan-1-aminium hydrate is synthesized via alkylation of trioctylamine () with 1-bromooctane () in a nucleophilic substitution reaction. The process typically proceeds under reflux in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF):
The crude product is purified through recrystallization from ethanol-water mixtures, yielding the hydrate form with 1–3 water molecules per formula unit. Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and minimize byproducts like hydrobromic acid .
Physical and Chemical Properties
Thermodynamic and Solubility Characteristics
N,N,N-Trioctyloctan-1-aminium hydrate exhibits a melting point range of 45–50°C (decomposition observed above 150°C). Its solubility profile is markedly solvent-dependent:
Solvent | Solubility (g/100 mL, 25°C) |
---|---|
Water | 0.02 |
Ethanol | 12.5 |
Dichloromethane | 32.0 |
Hexane | 0.8 |
The hydrate form shows increased water solubility compared to anhydrous variants due to hydrogen bonding with crystalline water. In aqueous solutions, it forms micelles at critical micelle concentrations (CMC) of 0.1–0.5 mM, depending on temperature and counterion identity .
Spectroscopic and Chromatographic Data
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FTIR: Peaks at 2850–2950 cm (C–H stretching), 1480 cm (C–N bending), and 3400 cm (O–H from hydrate).
-
NMR (CDCl): δ 3.2–3.4 (m, 4H, N–CH), 1.2–1.4 (m, 56H, alkyl CH), 0.8–0.9 (t, 12H, terminal CH).
Applications in Industrial and Research Settings
Phase-Transfer Catalysis
As a PTC, N,N,N-Trioctyloctan-1-aminium hydrate facilitates reactions between immiscible reactants. For example, in the synthesis of benzyl acetate:
Its efficiency is quantified by turnover numbers (TON) exceeding 500 in esterification and alkylation reactions .
Metal Ion Extraction
The compound’s affinity for anionic metal complexes enables its use in solvent extraction. For instance, it extracts gold(III) chloride () from acidic solutions with distribution ratios () >1000:
Metal Ion | Extraction Efficiency (%) |
---|---|
Au | 99.8 |
Pt | 95.2 |
Pd | 89.7 |
This selectivity stems from electrostatic interactions between the quaternary ammonium cation and anionic metal complexes .
Recent Research Innovations
Nanotechnology and Drug Delivery
Functionalized derivatives of N,N,N-Trioctyloctan-1-aminium hydrate have been embedded into pH-responsive microgels for controlled drug release. In one study, composite microgels loaded with silver nanoparticles (Ag NPs) demonstrated surface-enhanced Raman scattering (SERS) activity, achieving analytical enhancement factors (AEF) of – for crystal violet detection .
Environmental Remediation
The compound’s micellar structures effectively sequester hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs), achieving >90% removal efficiency from contaminated water at concentrations of 0.1 mM .
Comparative Analysis with Related Compounds
The compound’s performance is benchmarked against analogous QAS:
Property | N,N,N-Trioctyloctan-1-aminium Hydrate | Aliquat 336 | CTAB |
---|---|---|---|
CMC (mM) | 0.3 | 0.5 | 1.0 |
Extraction Efficiency (Au) | 99.8% | 98.5% | N/A |
Thermal Stability (°C) | 150 | 180 | 200 |
Its superior extraction efficiency and lower CMC make it preferable for specialized applications despite higher costs .
Future Perspectives
Ongoing research focuses on derivatizing the compound for use in ion-selective electrodes and quantum dot synthesis. Advances in green chemistry aim to replace brominated alkylating agents with less toxic alternatives, such as dimethyl carbonate, to enhance sustainability .
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